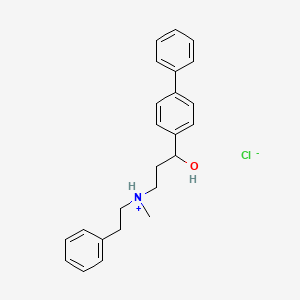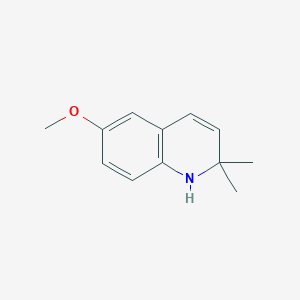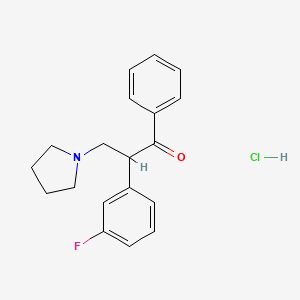![molecular formula C9H12ClN3O B14654560 2-[2-(2-chlorophenoxy)ethyl]guanidine CAS No. 46322-18-3](/img/structure/B14654560.png)
2-[2-(2-chlorophenoxy)ethyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-chlorophenoxy)ethyl]guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-(2-chlorophenoxy)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenoxy)ethyl]guanidine typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with a guanylation reagent. One common method is the guanylation of amines using cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another approach involves the use of carbodiimides as guanylation agents, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-chlorophenoxy)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-chlorophenoxy)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-chlorophenoxy)ethyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, guanidines are known to act as strong organic bases and can enhance the release of neurotransmitters such as acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]guanidine: Similar in structure but with a different position of the chlorine atom.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: A related compound with a longer alkyl
Eigenschaften
CAS-Nummer |
46322-18-3 |
|---|---|
Molekularformel |
C9H12ClN3O |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-[2-(2-chlorophenoxy)ethyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c10-7-3-1-2-4-8(7)14-6-5-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) |
InChI-Schlüssel |
XENPZNLDISRTLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCN=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


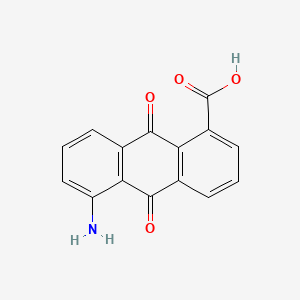
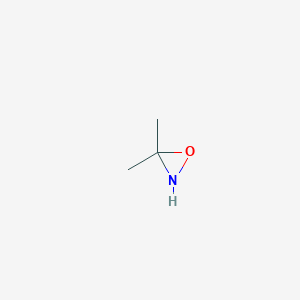

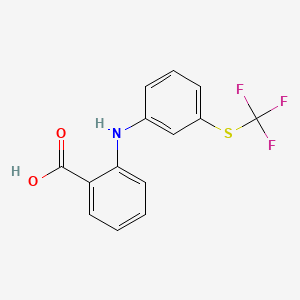
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
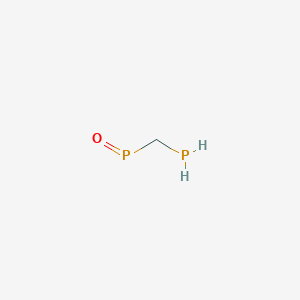
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
